molecular formula C25H16ClN3O4 B4567997 (4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one

(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4567997
M. Wt: 457.9 g/mol
InChI Key: INMHYBIFKZAJKJ-LPYMAVHISA-N
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Description

(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a chlorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base, which is then cyclized with indole-3-carboxaldehyde under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or oxazole ring modifications.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

Uniqueness

(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN3O4/c26-21-7-3-1-6-20(21)24-27-22(25(30)33-24)13-17-15-28(23-8-4-2-5-19(17)23)14-16-9-11-18(12-10-16)29(31)32/h1-13,15H,14H2/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMHYBIFKZAJKJ-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=C4C(=O)OC(=N4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 2
(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-2-(2-chlorophenyl)-4-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-oxazol-5-one

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